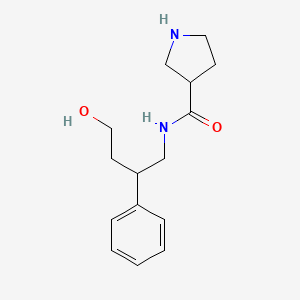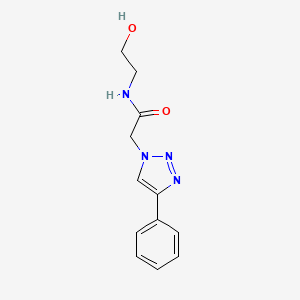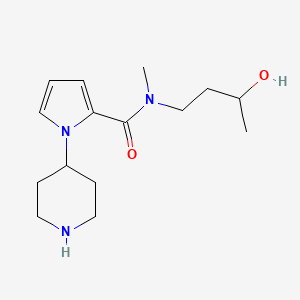
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide, also known as PHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. The compound was first synthesized in 2011 and has since been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide is complex and not fully understood. However, it is known that this compound acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity, improve mood, and increase appetite. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, and its effects on the endocannabinoid system are well understood. Additionally, this compound has been shown to have a range of physiological effects, making it useful for studying a variety of biological processes. However, there are also limitations to the use of this compound in lab experiments. The compound is not very stable and can degrade rapidly, making it difficult to work with. Additionally, the effects of this compound can be variable and may depend on a range of factors, including dose, route of administration, and species.
Future Directions
There are several potential future directions for the use of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide in research. One area of interest is the potential use of this compound in the treatment of pain and inflammation. Additionally, this compound may be useful in the development of new drugs that target the endocannabinoid system. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on the body.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. The compound has been shown to modulate the activity of the endocannabinoid system and has a range of physiological effects. While there are limitations to the use of this compound in lab experiments, it has several advantages as a research tool and may have potential applications in the treatment of pain and inflammation. Further research is needed to better understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-hydroxy-2-phenylbutyric acid with pyrrolidine and the subsequent conversion of the resulting intermediate into the final product. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
Scientific Research Applications
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has been used extensively in scientific research as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex signaling network that plays a critical role in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and immune function. This compound has been shown to modulate the activity of the endocannabinoid system by inhibiting the breakdown of anandamide, a key endocannabinoid molecule.
properties
IUPAC Name |
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-9-7-13(12-4-2-1-3-5-12)11-17-15(19)14-6-8-16-10-14/h1-5,13-14,16,18H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCSIGSNKHUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)

![3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B6641409.png)
![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)
![1-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6641428.png)
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![3-(hydroxymethyl)-N-(1-oxaspiro[5.5]undecan-4-yl)piperidine-1-carboxamide](/img/structure/B6641441.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)

![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)